molecular formula C10H8BrNO2 B8237802 Methyl 2-bromo-6-(cyanomethyl)benzoate

Methyl 2-bromo-6-(cyanomethyl)benzoate

Cat. No.: B8237802
M. Wt: 254.08 g/mol
InChI Key: VXOQSKBAEVKOGG-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-(cyanomethyl)benzoate (CAS: 1022980-69-3) is a substituted benzoate ester with a bromine atom at the 2-position and a cyanomethyl group at the 6-position of the benzene ring. Its molecular formula is C${10}$H${8}$BrNO$_{2}$, and it is commercially available at 97% purity in quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name

methyl 2-bromo-6-(cyanomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-7(5-6-12)3-2-4-8(9)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOQSKBAEVKOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents CAS Number Key Properties/Applications Safety Data (if available)
Methyl 2-bromo-6-(cyanomethyl)benzoate 2-Br, 6-CH$_2$CN 1022980-69-3 High reactivity for cross-coupling; potential synthetic intermediate Not reported in provided evidence
Methyl 2-chlorobenzoate 2-Cl 610-97-9 Used in fragrance synthesis; milder reactivity vs. bromo analogues Dermal sensitization reported
Methyl 4-(cyanomethyl)benzoate 4-CH$_2$CN 65,470-1 Para-substitution alters electronic properties; catalyst in Pd-mediated reactions Not reported
Methyl 6-amino-2-bromo-3-methoxybenzoate 2-Br, 3-OCH$3$, 6-NH$2$ 1340366-76-8 Amino group enables peptide coupling; medicinal chemistry applications Not reported
Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate 2-Br, 6-CN, 4-CF$_2$H 1807116-32-0 Fluorine enhances metabolic stability; agrochemical intermediate Not reported

Key Findings :

The cyanomethyl group at the 6-position introduces polarity, improving solubility in polar aprotic solvents (e.g., acetone) relative to non-polar esters like methyl benzoate .

Structural Analogues in Drug Discovery: Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS: 1340366-76-8) demonstrates the importance of amino and methoxy groups in bioactive molecule design, contrasting with the cyanomethyl group’s role in stabilizing intermediates .

Fluorinated Derivatives: Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (CAS: 1807116-32-0) highlights how fluorination can improve metabolic stability and binding affinity in agrochemicals, a feature absent in the non-fluorinated target compound .

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